molecular formula C19H18N2O3 B2820416 1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione CAS No. 1207052-77-4

1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2820416
CAS No.: 1207052-77-4
M. Wt: 322.364
InChI Key: POSGAECFQYVVLZ-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and as flavoring agents. This particular compound features a methoxyphenyl group and a methylbenzyl group attached to a pyrazine-dione core, which may impart unique chemical and biological properties.

Scientific Research Applications

1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.

    Introduction of the methoxyphenyl group: This step might involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the methylbenzyl group: This could be accomplished through alkylation reactions using benzyl halides or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Mechanism of Action

The mechanism of action for 1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other molecular targets, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyphenyl)-4-benzylpyrazine-2,3(1H,4H)-dione
  • 1-(2-methoxyphenyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione
  • 1-(2-methoxyphenyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione

Uniqueness

1-(2-methoxyphenyl)-4-(4-methylbenzyl)pyrazine-2,3(1H,4H)-dione is unique due to the specific combination of its substituents. The methoxyphenyl and methylbenzyl groups may impart distinct chemical and biological properties compared to other similar compounds, potentially leading to unique applications and activities.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-14-7-9-15(10-8-14)13-20-11-12-21(19(23)18(20)22)16-5-3-4-6-17(16)24-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSGAECFQYVVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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